(4-Bromophenyl)(thiazol-2-yl)methanol
Overview
Description
(4-Bromophenyl)(thiazol-2-yl)methanol is an organic compound with the molecular formula C10H8BrNOS. It is characterized by the presence of a bromophenyl group and a thiazolyl group attached to a methanol moiety.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : Shahana and Yardily (2020) conducted a study on novel compounds related to (4-bromophenyl)(thiazol-2-yl)methanone, focusing on their synthesis and characterization using various techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry. They employed density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, and also analyzed structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).
Applications in Photovoltaic Devices
- Photovoltaic Devices : Lee et al. (2010) synthesized conjugated main-chain polymers containing heteroarene-fused π-conjugated moieties, akin to (4-bromophenyl)(thiazol-2-yl)methanone, for use in organic photovoltaic cells. They reported broad absorption spectra and detailed the polymers' thermal, optical, electrochemical, charge transport, and photovoltaic properties, demonstrating their potential in photovoltaic applications (Lee et al., 2010).
Antibacterial and Antifungal Activities
- Antimicrobial Activity : A study by Kubba and Rahim (2018) synthesized derivatives related to (4-bromophenyl)(thiazol-2-yl)methanone, evaluating their antibacterial and antifungal activities. They reported moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida albicans and Candida glabrata, highlighting the potential of these compounds in antimicrobial applications (Kubba & Rahim, 2018).
Catalytic Applications
- Catalysis : Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficacy as a reusable catalyst for oxidation of primary alcohols and hydrocarbons. The catalyst, related to (4-bromophenyl)(thiazol-2-yl)methanone, showed high catalytic activity, improved stability, and recycling ability, making it a valuable catalyst in organic synthesis (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, which include wearing protective gloves/eye protection, rinsing mouth if swallowed, and contacting a POISON CENTER or doctor if feeling unwell .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii
Mode of Action
Some thiazole compounds have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that (4-Bromophenyl)(thiazol-2-yl)methanol might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii, it is plausible that this compound could affect dna replication and cell cycle progression
Result of Action
Based on the potential mode of action, it can be hypothesized that this compound may induce dna damage and cell death
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with thiazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product .
Industrial Production Methods:
Properties
IUPAC Name |
(4-bromophenyl)-(1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRNBMHNPHGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CS2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565918 | |
Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356552-30-2 | |
Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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